4-((3,5-Dimethylphenyl)amino)-8-methoxyquinoline-3-carbonitrile hydrochloride
Description
4-((3,5-Dimethylphenyl)amino)-8-methoxyquinoline-3-carbonitrile hydrochloride is a quinoline derivative characterized by a 3,5-dimethylphenylamino substituent at the 4-position, a methoxy group at the 8-position, and a carbonitrile group at the 3-position, with a hydrochloride counterion. This compound belongs to a class of nitrogen-containing heterocycles known for their diverse pharmacological and electronic applications, including kinase inhibition and optoelectronic material design . The methoxy group enhances solubility, while the carbonitrile moiety may contribute to electronic conjugation or binding affinity in biological systems. The hydrochloride form improves stability and bioavailability, making it suitable for pharmaceutical formulations.
Properties
IUPAC Name |
4-(3,5-dimethylanilino)-8-methoxyquinoline-3-carbonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O.ClH/c1-12-7-13(2)9-15(8-12)22-18-14(10-20)11-21-19-16(18)5-4-6-17(19)23-3;/h4-9,11H,1-3H3,(H,21,22);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOGUGGLAZDRQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=C3C=CC=C(C3=NC=C2C#N)OC)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target enzymes involved in the suzuki–miyaura cross-coupling reaction
Mode of Action
Similar compounds have been used in the suzuki–miyaura cross-coupling reaction, which involves the formation of carbon-carbon bonds. The compound may interact with its targets to facilitate this reaction.
Biochemical Pathways
It’s plausible that the compound could influence pathways related to the suzuki–miyaura cross-coupling reaction.
Biological Activity
4-((3,5-Dimethylphenyl)amino)-8-methoxyquinoline-3-carbonitrile hydrochloride, with CAS Number 1327617-16-2, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables and relevant case studies.
The molecular formula of the compound is , with a molecular weight of 339.8 g/mol. The structure features a quinoline core, which is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 339.8 g/mol |
| CAS Number | 1327617-16-2 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinoline derivatives, including those similar to this compound. Research indicates that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis through various mechanisms.
-
Mechanism of Action :
- The compound may exert its effects by targeting specific signaling pathways involved in cell growth and survival, such as the PI3K/AKT/mTOR pathway, which is crucial in many cancers .
- In vitro studies have shown that quinoline derivatives can block the cell cycle at the G2/M phase and decrease mitochondrial membrane potential, leading to apoptosis .
- Cytotoxicity Studies :
Antimicrobial Activity
Quinoline derivatives have also been investigated for their antimicrobial properties. Compounds structurally related to this compound have shown effectiveness against various bacterial strains.
- Activity Against Pathogens :
Study on Anticancer Activity
A notable study focused on the synthesis and evaluation of quinoline derivatives demonstrated that modifications in the substituents significantly affected their anticancer activity. The study found that compounds with specific lipophilic side chains exhibited enhanced potency against colorectal cancer cell lines .
Study on Antimicrobial Efficacy
Another research effort examined a series of quinoline derivatives for their antimicrobial properties. The results indicated that compounds with electron-withdrawing groups showed improved efficacy against resistant bacterial strains .
Scientific Research Applications
Biological Activities
The compound has been studied for various biological activities, including:
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against a range of bacteria and fungi. The structure of 4-((3,5-Dimethylphenyl)amino)-8-methoxyquinoline-3-carbonitrile hydrochloride suggests potential similar activities due to the presence of the quinoline moiety, which is known for its antimicrobial effects .
Anticancer Properties
Quinoline derivatives are frequently investigated for their anticancer potential. Studies have demonstrated that certain quinoline-based compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For example, derivatives similar to the compound have been tested against various cancer cell lines, revealing promising antiproliferative effects .
Enzyme Inhibition
The compound may also serve as an inhibitor for specific enzymes involved in disease processes. Research on related quinoline compounds indicates their ability to inhibit carbonic anhydrases and other metalloenzymes, which play critical roles in tumor growth and metastasis .
Case Studies
Several studies have highlighted the effectiveness of quinoline derivatives in various applications:
Case Study 1: Antimicrobial Screening
A study conducted on a series of quinoline derivatives demonstrated that modifications at the amino group significantly impacted antimicrobial efficacy. Compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics against Gram-positive and Gram-negative bacteria .
Case Study 2: Anticancer Evaluation
In vitro evaluations of related quinoline compounds revealed their potential as anticancer agents against multiple cancer cell lines. One study reported that certain derivatives led to significant reductions in cell viability in MCF-7 breast cancer cells, showcasing their potential as therapeutic agents .
Comparison with Similar Compounds
Analysis :
- The hydrochloride form of the target compound likely exhibits higher solubility in polar solvents compared to neutral quinoline derivatives like 4k .
- The carbonitrile group in the target compound introduces a distinct IR absorption (~2200 cm⁻¹), absent in 4k and 4l.
Functional Performance
Electronic Properties:
PXZ-Mes3B achieves a high external quantum efficiency (EQE) of 22.8% in OLEDs due to its dimesitylboryl group, which stabilizes excited states . While the target compound’s carbonitrile group is less electronically active than boronates, its planar quinoline core could support charge transport in thin-film devices.
Research Implications and Limitations
- Pharmacological Potential: The target compound’s hydrochloride salt and methoxy/carbonitrile substituents may offer advantages in drug delivery over neutral analogues like 4k.
- Knowledge Gaps: Direct comparative data on the target compound’s biological or electronic performance are absent in the provided evidence. Further studies are needed to validate hypotheses derived from structural analogues.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 4-((3,5-Dimethylphenyl)amino)-8-methoxyquinoline-3-carbonitrile hydrochloride to improve yield and purity?
- Methodological Answer : Synthesis optimization requires careful selection of catalysts and reaction conditions. For quinoline derivatives, Pd-based catalysts (e.g., PdCl₂(PPh₃)₂) are often used in coupling reactions to introduce aryl substituents . Temperature control (e.g., reflux in DMF or ethanol) and stoichiometric ratios of precursors (e.g., 3,5-dimethylaniline) are critical. Purification via column chromatography with gradients of acetone/hexane (7:3) can enhance purity, as demonstrated in analogous quinoline carbonitrile syntheses . Monitor reaction progress using TLC and confirm final purity via HPLC or NMR.
Q. What analytical techniques are most effective for structural confirmation of this compound?
- Methodological Answer : Combine spectroscopic methods:
- FTIR : Identify functional groups (e.g., nitrile stretch at ~2190 cm⁻¹, aromatic C-H stretches at ~3000 cm⁻¹) .
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy protons at δ ~3.8–4.0 ppm, aromatic protons in the 6.5–8.5 ppm range) .
- High-resolution mass spectrometry (HRMS) : Validate molecular ion peaks and fragment patterns.
- X-ray crystallography : Resolve ambiguities in regiochemistry or stereochemistry, as shown in hexahydroquinoline analogs .
Q. How should researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies under ICH guidelines:
- Thermal stability : Use TGA/DSC to determine decomposition temperatures.
- Photostability : Expose samples to UV light (e.g., 365 nm) and monitor degradation via HPLC.
- Humidity sensitivity : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months, comparing purity pre/post storage. Ensure airtight containers to prevent hydrolysis of the nitrile group .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies may arise from assay conditions or impurities.
- Reproducibility checks : Replicate assays across multiple labs using standardized protocols (e.g., fixed cell lines, consistent ATP levels in viability assays).
- Impurity profiling : Use LC-MS to identify byproducts (e.g., dechlorinated or demethylated derivatives) that may interfere with activity .
- Dose-response curves : Compare EC₅₀/IC₅₀ values across studies to rule out batch-to-batch variability.
Q. How can computational modeling predict the compound’s mechanism of action?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger to simulate binding to targets (e.g., kinase domains). Prioritize pockets with high shape complementarity to the quinoline core.
- QSAR modeling : Correlate substituent effects (e.g., methoxy vs. methyl groups) with bioactivity data from analogs .
- MD simulations : Assess binding stability over 100+ ns trajectories to identify critical interactions (e.g., hydrogen bonds with active-site residues) .
Q. What experimental designs are suitable for studying the compound’s pharmacokinetics in preclinical models?
- Methodological Answer :
- In vitro ADME : Use Caco-2 cells for permeability assays and liver microsomes for metabolic stability (CYP450 isoforms).
- In vivo PK : Administer via IV/PO routes in rodents, collecting plasma samples at 0–24h. Quantify via LC-MS/MS and calculate AUC, t₁/₂, and bioavailability.
- Tissue distribution : Radiolabel the compound (¹⁴C or ³H) to track accumulation in target organs .
Methodological Challenges & Solutions
Q. How can researchers address low solubility in aqueous buffers during in vitro assays?
- Solution :
- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations.
- pH adjustment : Protonate/deprotonate ionizable groups (e.g., amine in 3,5-dimethylphenyl) to enhance solubility.
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for sustained release .
Q. What strategies mitigate synthetic byproducts during large-scale (>10g) preparation?
- Solution :
- Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progress.
- Design of experiments (DoE) : Optimize parameters (temperature, catalyst loading) using response surface methodology.
- Crystallization control : Seed the reaction with pure product crystals to suppress polymorph formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
